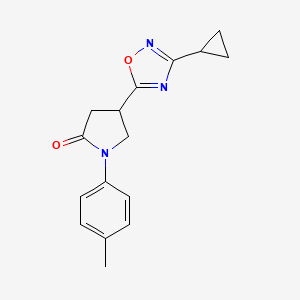

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Beschreibung

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at position 4 and a para-methylphenyl group at position 1. This structure combines a lactam ring (pyrrolidinone) with an oxadiazole heterocycle, both of which are pharmacologically relevant scaffolds. The cyclopropyl group on the oxadiazole may enhance metabolic stability, while the para-methylphenyl substituent could influence lipophilicity and binding interactions.

Eigenschaften

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-2-6-13(7-3-10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUDTEDAXGOBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one belongs to a class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes a pyrrolidine ring linked to a cyclopropyl-substituted oxadiazole moiety. This configuration is crucial for its biological activity, as the oxadiazole ring is known for its role in modulating various biological pathways.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

- Anticancer Activity : Many oxadiazole derivatives have shown promising results against various cancer cell lines.

- Antimicrobial Properties : Some studies suggest that these compounds may possess antibacterial and antifungal properties.

- Neurological Effects : Certain oxadiazoles have been investigated for their potential in modulating neurotransmitter systems.

-

Anticancer Mechanisms :

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

- Modulation of signaling pathways associated with tumor growth.

-

Antimicrobial Mechanisms :

- Disruption of bacterial cell wall synthesis.

- Interference with metabolic pathways in fungi.

- Neurological Mechanisms :

Anticancer Activity

A study evaluating various 1,2,4-oxadiazole derivatives reported that compounds similar to the one exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.65 to 15.63 µM, demonstrating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | A549 | 15.63 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been highlighted in several studies. For instance, compounds similar to the target compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Neurological Studies

Research on the muscarinic receptor interaction revealed that the compound acts as a selective M1 partial agonist. This activity suggests potential applications in treating cognitive disorders such as Alzheimer's disease .

Wissenschaftliche Forschungsanwendungen

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

Anticancer Properties

- Mechanism of Action : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating p53 pathways and promoting caspase cleavage . This activity is crucial for developing novel anticancer agents.

- Case Study : A derivative similar to the compound of interest demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the micromolar range. Further modifications to the structure are suggested to enhance potency and selectivity .

Antimicrobial Activity

- Inhibition of Carbonic Anhydrases : Some oxadiazole derivatives have been identified as potent inhibitors of human carbonic anhydrases (hCA), which are implicated in various cancers . The most active compounds showed nanomolar inhibition, suggesting potential as therapeutic agents against cancer-related hCAs.

- Case Study : A specific oxadiazole derivative exhibited selective inhibition against hCA IX and II, indicating its potential as a targeted therapy for tumors expressing these enzymes .

Neuropharmacological Applications

Recent studies have highlighted the neurotropic effects of oxadiazole derivatives:

- Neuroprotective Effects : Compounds similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one have shown promise in promoting neuronal repair and enhancing neurite outgrowth following nerve injuries .

- Muscarinic Receptor Modulation : Some derivatives act as selective agonists at muscarinic receptors, which are involved in cognitive processes and could be leveraged for treating neurodegenerative diseases .

Synthetic Approaches

The synthesis of oxadiazole-based compounds often involves:

- Cyclization Reactions : The formation of the oxadiazole ring typically occurs through cyclization reactions between hydrazones and carboxylic acids or their derivatives.

- Optimization Techniques : Structure-activity relationship (SAR) studies are crucial for optimizing biological activity while minimizing toxicity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Pyrrolidin-2-one vs. Piperidine Derivatives

- Target Compound : Pyrrolidin-2-one core with oxadiazole and para-methylphenyl groups.

- Analog (): Piperidine core (non-lactam) with oxadiazole and a pyrazole-containing substituent. This could enhance solubility or target binding in biological systems .

Oxadiazole vs. Triazole Substituents

- Analog (): 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one. The fluorine substituent on the phenyl ring may increase electronegativity compared to the methyl group in the target compound .

Substituent Effects on Physicochemical Properties

Aryl Group Modifications

Heterocyclic Substituents

- Cyclopropyl Oxadiazole (Target) : The cyclopropyl group likely improves metabolic stability by resisting oxidative degradation, a common issue with larger alkyl groups .

- Benzenesulfonyl Ethyl Oxadiazole () : Bulkier substituents may reduce solubility but increase target affinity through π-π stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.